Ethyl 1-(3-hydroxyphenyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-hydroxyphenyl)piperidine-4-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a piperidine ring substituted with an ethyl ester group at the 4-position and a hydroxyphenyl group at the 1-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-hydroxyphenyl)piperidine-4-carboxylate typically involves the reaction of 3-hydroxybenzaldehyde with ethyl 4-piperidinecarboxylate under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis, starting from readily available raw materials. The process includes steps such as esterification, cyclization, and purification to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-hydroxyphenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 1-(3-hydroxyphenyl)piperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(3-hydroxyphenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-piperidinecarboxylate: Lacks the hydroxyphenyl group, making it less versatile in biological interactions.
3-Hydroxybenzaldehyde: Lacks the piperidine ring, limiting its applications in medicinal chemistry.
Piperidine: A simpler structure without the ester or hydroxyphenyl groups.
Uniqueness
Ethyl 1-(3-hydroxyphenyl)piperidine-4-carboxylate is unique due to its combination of a piperidine ring, an ester group, and a hydroxyphenyl group. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 1-(3-hydroxyphenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-2-18-14(17)11-6-8-15(9-7-11)12-4-3-5-13(16)10-12/h3-5,10-11,16H,2,6-9H2,1H3 |
InChI Key |
WWCCQMBOIYMIMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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